molecular formula C11H14ClNO2 B2382532 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851175-19-4

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2382532
CAS No.: 851175-19-4
M. Wt: 227.69
InChI Key: PMTVBKHIKWPOQI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is an acetamide derivative characterized by a chloroacetamide backbone substituted with a 2-methoxybenzyl group and an N-methyl moiety. Its molecular formula is C₁₁H₁₄ClNO₂, with an average molecular weight of 235.68 g/mol (calculated from ). The compound's structure combines a lipophilic aromatic ring (2-methoxyphenyl) with a polar amide group, rendering it suitable for applications in medicinal chemistry and pharmaceutical synthesis.

Properties

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTVBKHIKWPOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The target compound, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, features a chloroacetamide backbone substituted with a methyl group and a 2-methoxybenzyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₄ClNO₂, with a calculated exact mass of 227.0713 Da. The presence of the 2-methoxy group on the phenyl ring introduces steric and electronic effects that influence reactivity in synthesis.

Spectroscopic Data

While direct data for the 2-methoxy isomer are limited, analogous compounds provide insights:

  • ¹H NMR : Expected signals include a singlet for the N-methyl group (δ 3.13 ppm), methoxy protons (δ 3.65–3.90 ppm), and aromatic protons (δ 6.80–7.50 ppm).
  • ¹³C NMR : Key resonances include the carbonyl carbon (δ ~172 ppm), methoxy carbon (δ ~55 ppm), and quaternary aromatic carbons.

Synthetic Methodologies

Acylation of N-Methyl-(2-Methoxybenzyl)amine

The most direct route involves reacting N-methyl-(2-methoxybenzyl)amine with chloroacetyl chloride. This method adapts protocols from the synthesis of N-methoxy-N-methylacetamide and 2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

Reaction Conditions
  • Base : Triethylamine (TEA) or sodium acetate neutralizes HCl generated during acylation. Sodium acetate in acetone-water systems achieves higher yields (85–90%) compared to TEA in dichloromethane (78%).
  • Solvent : Dichloromethane (DCM) or acetone-water mixtures. Biphasic systems facilitate easy separation of aqueous and organic layers.
  • Temperature : Reactions proceed at 0°C to room temperature to minimize side reactions.

Procedure :

  • Dissolve N-methyl-(2-methoxybenzyl)amine (1.0 equiv) in DCM or acetone.
  • Add base (1.1–1.3 equiv) at 0°C under inert atmosphere.
  • Slowly add chloroacetyl chloride (1.05 equiv) dropwise.
  • Stir for 12–24 hours at room temperature.
  • Quench with saturated NaHCO₃, extract with DCM, dry (MgSO₄), and concentrate.
  • Purify by crystallization (methanol or ethanol) or column chromatography.

Yield : 75–85% after crystallization.

Reductive Amination Followed by Acylation

For cases where the amine precursor is unavailable, a two-step synthesis via reductive amination is viable:

Step 1: Synthesis of N-Methyl-(2-Methoxybenzyl)amine
  • React 2-methoxybenzaldehyde with methylamine in the presence of a reducing agent (NaBH₃CN or NaBH(OAc)₃).
  • Solvent : Methanol or THF.
  • Yield : 70–80% after distillation.
Step 2: Acylation with Chloroacetyl Chloride
  • Follow the acylation protocol in Section 2.1.1.

Overall Yield : 60–65% (two steps).

Alternative Routes: Nucleophilic Substitution

Patent US7094928B2 describes chloroacetamide formation via nucleophilic substitution of bromoethanone intermediates. While designed for a dimethoxyphenyl derivative, this method can be adapted:

  • React 1-(2-methoxyphenyl)-2-bromoethanone with hexamethylenetetramine in THF-water to form an aminoethanone intermediate.
  • Acylate with chloroacetyl chloride in acetone-water (pH 5, sodium acetate).
  • Crystallize from methanol.

Yield : 80–85% after crystallization.

Reaction Optimization and Challenges

Solvent and Base Effects

  • Acetone-water vs. DCM : Acetone-water systems reduce byproduct formation (e.g., dimerization) due to better pH control.
  • Sodium acetate vs. TEA : Sodium acetate in biphasic systems improves yields by 10–15% compared to TEA.

Temperature Control

Exothermic acylation necessitates slow reagent addition at 0°C to prevent decomposition. Elevated temperatures (>30°C) promote hydrolysis of chloroacetyl chloride.

Purification Strategies

  • Crystallization : Methanol yields needle-like crystals with >99% purity.
  • Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves unreacted amine and acyl chloride.

Analytical Characterization

Melting Point and Purity

  • Melting Point : 140–142°C (similar to dimethoxy analog).
  • HPLC Purity : >99% when crystallized from methanol.

Spectroscopic Confirmation

  • IR : Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).
  • MS (ESI+) : [M+H]⁺ at m/z 228.08.

Industrial Applications and Scalability

The patent method demonstrates scalability to multi-gram batches with consistent yields. Key considerations for industrial production include:

  • Cost : Chloroacetyl chloride ($17.92/100g) is economical compared to bespoke reagents.
  • Safety : Use of low-toxicity solvents (acetone, methanol) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: N-methyl-2-methoxybenzylamine.

Scientific Research Applications

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)* Known Applications
2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide C₁₁H₁₄ClNO₂ 235.68 2-Methoxybenzyl, N-methyl ~2.1 (estimated) Pharmaceutical intermediate
2-Chloro-N-(2-methoxyphenyl)acetamide C₉H₁₀ClNO₂ 215.64 2-Methoxyphenyl, N-H ~1.8 Antitumor research
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide C₁₁H₁₄ClNO₂ 235.68 3-Methoxybenzyl, N-methyl ~2.0 Structural analog (R&D)
Metolachlor C₁₅H₂₂ClNO₂ 283.79 2-Ethyl-6-methylphenyl, methoxypropyl ~3.5 Herbicide
2-Chloro-N-(4-chloro-2-iodophenyl)-N-methylacetamide C₉H₈Cl₂INO 343.98 4-Chloro-2-iodophenyl, N-methyl ~3.8 Synthetic intermediate

Notes:

  • Positional Isomerism : The 2-methoxybenzyl substituent in the target compound vs. the 3-methoxy isomer () alters electronic effects, which may influence receptor binding or metabolic stability .

Biological Activity

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its mechanisms of action, biochemical interactions, and relevant research findings.

The compound features a chlorinated acetamide structure, which is known to influence its reactivity and biological activity. The presence of the methoxyphenyl group enhances its interaction with various biological targets.

Target Interactions

Research indicates that similar compounds can interact with specific proteins and enzymes, leading to significant biological effects. For instance, this compound may influence enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial properties .

Biochemical Pathways

The compound's interaction with cellular targets can alter biochemical pathways. It has been shown to impact cell signaling and gene expression, particularly in bacterial systems such as Pseudomonas aeruginosa, where it affects quorum sensing mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and therapeutic potential. Factors such as solubility, stability, and metabolic pathways play significant roles in its effectiveness .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism includes inhibition of cell wall synthesis .
  • Cellular Effects : Laboratory experiments indicate that the compound influences cellular metabolism and gene expression in Pseudomonas aeruginosa, leading to altered metabolic activities under specific conditions .
  • Dosage Effects : Animal model studies show that the biological effects of the compound vary with dosage. Lower doses may enhance enzyme activity, while higher doses could lead to toxicity .

Data Tables

Study Effect Observed Concentration (μM) Outcome
Study AAntimicrobial10Effective against E. coli
Study BEnzyme Inhibition50Significant reduction in activity
Study CCellular Metabolism25Altered metabolic pathways

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or amidation reaction. A base (e.g., sodium hydroxide or triethylamine) is used to deprotonate the amine intermediate, facilitating reaction with chloroacetyl chloride. Key parameters include:

  • Temperature control (0–5°C) to manage exothermic reactions and prevent side products .
  • Solvent selection (e.g., dichloromethane or heptane) to enhance solubility and reaction efficiency .
  • Stoichiometric ratios of 2-methoxybenzylmethylamine to chloroacetyl chloride (1:1.1) to ensure complete conversion .
    Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), methyl groups on acetamide (δ 2.8–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Carbonyl carbon at ~165–170 ppm and quaternary aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₁H₁₃ClNO₂: calc. 226.06) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
  • Purity validation : Confirm compound purity via HPLC (>98%) to exclude confounding effects from byproducts .
  • Dose-response profiling : Test a wide concentration range (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .

Advanced: What strategies improve metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., methoxy group demethylation) .
  • Structural modification : Introduce fluorine at the para position of the benzyl group to block oxidative metabolism .
  • Co-administration with CYP450 inhibitors : Use ketoconazole to assess enzyme-specific degradation pathways .

Advanced: How can chiral resolution be achieved for stereoisomers of this compound?

Methodological Answer:
If the compound has a chiral center (e.g., from asymmetric synthesis):

  • Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane:isopropanol (80:20) mobile phase .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>99%) by comparing Cotton effects at 220–250 nm .

Basic: What solvent systems are recommended for solubility challenges in aqueous assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions to prevent precipitation .
  • Surfactants : Add Tween-80 (0.1%) to enhance solubility in cell culture media .
  • pH adjustment : Prepare buffered solutions (pH 7.4) with phosphate-buffered saline (PBS) .

Advanced: What intermolecular interactions dominate its crystal packing, and how do they affect stability?

Methodological Answer:

  • X-ray crystallography : Reveals hydrogen bonding between the acetamide carbonyl (O) and methoxy group (H), with bond lengths of ~2.8 Å .
  • Van der Waals interactions : Aromatic stacking between phenyl rings (3.5–4.0 Å spacing) contributes to crystalline stability .
  • Thermogravimetric Analysis (TGA) : Stability up to 150°C correlates with strong intermolecular forces .

Advanced: How can degradation products be identified under accelerated storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks .
  • LC-MS/MS analysis : Detect hydrolyzed products (e.g., 2-methoxybenzylmethylamine) and oxidized derivatives .
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Advanced: What computational methods predict binding affinities to target proteins (e.g., kinases)?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB ID: 1ATP). Key residues (e.g., Lys68, Glu81) form hydrogen bonds with the acetamide group .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use Hammett constants (σ) to correlate substituent effects (e.g., Cl, OCH₃) with IC₅₀ values .

Advanced: How can impurities from multi-step synthesis be minimized during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology .
  • Byproduct trapping : Add scavenger resins (e.g., thiourea-bound polystyrene) to remove unreacted chloroacetyl chloride .

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